molecular formula C9H12N6 B6628601 N-(3-methylbut-2-enyl)tetrazolo[1,5-b]pyridazin-6-amine

N-(3-methylbut-2-enyl)tetrazolo[1,5-b]pyridazin-6-amine

Cat. No. B6628601
M. Wt: 204.23 g/mol
InChI Key: VVECKOUXMSLYBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylbut-2-enyl)tetrazolo[1,5-b]pyridazin-6-amine is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known as MPA-NONOate and has been shown to possess a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(3-methylbut-2-enyl)tetrazolo[1,5-b]pyridazin-6-amine involves the release of nitric oxide in the body. Nitric oxide is a potent vasodilator, which means that it can relax the smooth muscles of blood vessels and increase blood flow. This mechanism of action is responsible for the compound's vasodilatory properties, which make it a potential candidate for the treatment of cardiovascular diseases.
Biochemical and Physiological Effects:
N-(3-methylbut-2-enyl)tetrazolo[1,5-b]pyridazin-6-amine has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases. Additionally, it has been shown to possess anti-tumor properties, which make it a potential candidate for the treatment of various types of cancer. Furthermore, it has been shown to possess anti-microbial properties, which make it a potential candidate for the treatment of bacterial and viral infections.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-methylbut-2-enyl)tetrazolo[1,5-b]pyridazin-6-amine in lab experiments is that it is a stable compound that can be easily synthesized. Additionally, it has been extensively studied, and its properties are well-known. However, one of the limitations of using this compound in lab experiments is that it can be toxic at high concentrations. Therefore, it is important to use caution when working with this compound.

Future Directions

There are several future directions for the study of N-(3-methylbut-2-enyl)tetrazolo[1,5-b]pyridazin-6-amine. One potential direction is to study its potential applications in the treatment of cardiovascular diseases. Additionally, further studies could be conducted to determine its potential applications in the treatment of inflammatory diseases, cancer, and bacterial and viral infections. Furthermore, studies could be conducted to determine the optimal dosage and administration route for this compound. Finally, future studies could focus on developing new synthesis methods for this compound to make it more readily available for research purposes.
Conclusion:
In conclusion, N-(3-methylbut-2-enyl)tetrazolo[1,5-b]pyridazin-6-amine is a chemical compound that has been extensively studied for its potential applications in the field of medicine. It possesses vasodilatory, anti-inflammatory, anti-tumor, and anti-microbial properties, which make it a potential candidate for the treatment of various diseases. Although there are some limitations to using this compound in lab experiments, its stable nature and well-known properties make it a valuable tool for scientific research.

Synthesis Methods

The synthesis of N-(3-methylbut-2-enyl)tetrazolo[1,5-b]pyridazin-6-amine involves the reaction of 3-methyl-2-buten-1-ol with tetrazole-5-amine in the presence of an acid catalyst. The resulting product is then treated with nitric oxide to form MPA-NONOate. This synthesis method has been used in various studies to produce the compound for further research.

Scientific Research Applications

N-(3-methylbut-2-enyl)tetrazolo[1,5-b]pyridazin-6-amine has been extensively studied for its potential applications in the field of medicine. It has been shown to possess vasodilatory properties, which make it a potential candidate for the treatment of cardiovascular diseases. Additionally, it has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties, which make it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

N-(3-methylbut-2-enyl)tetrazolo[1,5-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6/c1-7(2)5-6-10-8-3-4-9-11-13-14-15(9)12-8/h3-5H,6H2,1-2H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVECKOUXMSLYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCNC1=NN2C(=NN=N2)C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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